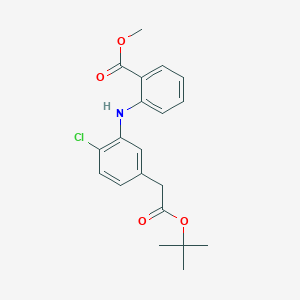
Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a tert-butoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoic acid with tert-butyl 2-oxoethyl ether in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxy group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate can be compared with similar compounds such as methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate and methyl tert-butyl ether. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the chlorophenyl group in this compound distinguishes it from other similar compounds and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C20H22ClNO4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 2-[2-chloro-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]benzoate |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)26-18(23)12-13-9-10-15(21)17(11-13)22-16-8-6-5-7-14(16)19(24)25-4/h5-11,22H,12H2,1-4H3 |
InChI Key |
FXLDDZDVEBKELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















